molecular formula C19H29ClN2O B15081151 N'-(4-Chlorobenzylidene)dodecanohydrazide CAS No. 303085-39-4

N'-(4-Chlorobenzylidene)dodecanohydrazide

Katalognummer: B15081151
CAS-Nummer: 303085-39-4
Molekulargewicht: 336.9 g/mol
InChI-Schlüssel: TUHAEMLRYNOXCW-LTGZKZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Chlorobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29ClN2O It is a hydrazone derivative, characterized by the presence of a hydrazone functional group (-NHN=CH-) linked to a dodecane chain and a 4-chlorobenzylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(4-Chlorobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and dodecanohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzaldehyde+DodecanohydrazideN’-(4-Chlorobenzylidene)dodecanohydrazide+Water\text{4-Chlorobenzaldehyde} + \text{Dodecanohydrazide} \rightarrow \text{N'-(4-Chlorobenzylidene)dodecanohydrazide} + \text{Water} 4-Chlorobenzaldehyde+Dodecanohydrazide→N’-(4-Chlorobenzylidene)dodecanohydrazide+Water

The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for N’-(4-Chlorobenzylidene)dodecanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Chlorobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(4-Chlorobenzylidene)dodecanohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.

Wirkmechanismus

The mechanism of action of N’-(4-Chlorobenzylidene)dodecanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(4-Methylbenzylidene)dodecanohydrazide
  • N’-(4-Hydroxybenzylidene)dodecanohydrazide
  • N’-(4-Ethoxybenzylidene)dodecanohydrazide

Uniqueness

N’-(4-Chlorobenzylidene)dodecanohydrazide is unique due to the presence of the chlorine atom in the benzylidene moiety, which imparts distinct chemical and biological properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

303085-39-4

Molekularformel

C19H29ClN2O

Molekulargewicht

336.9 g/mol

IUPAC-Name

N-[(E)-(4-chlorophenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C19H29ClN2O/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-21-16-17-12-14-18(20)15-13-17/h12-16H,2-11H2,1H3,(H,22,23)/b21-16+

InChI-Schlüssel

TUHAEMLRYNOXCW-LTGZKZEYSA-N

Isomerische SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl

Kanonische SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.